

A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide for Researchers

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Compound of Interest		
Compound Name:	2-nitro-N- propylbenzenesulfonamide	
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This guide provides a detailed comparative study of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, two isomeric compounds with distinct properties and applications relevant to researchers, scientists, and drug development professionals. The following sections will delve into their physicochemical characteristics, biological activities, and synthetic protocols, presenting quantitative data in structured tables and visualizing key processes.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group on the benzene ring significantly influences the physicochemical properties of these sulfonamides. These differences can impact their solubility, membrane permeability, and interactions with biological targets.



Property	2- Nitrobenzenesulfonamide	4- Nitrobenzenesulfonamide
CAS Number	5455-59-4	6325-93-5
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	C ₆ H ₆ N ₂ O ₄ S
Molecular Weight	202.19 g/mol [1]	202.19 g/mol [2]
Melting Point	190-192 °C[3]	178-180 °C
Water Solubility	Slightly soluble	606.6 mg/L at 15 °C[4][5]
LogP (calculated)	0.3[1]	0.6[2]
pKa (predicted)	9.24 ± 0.60	9.48 ± 0.10[4][5]

Biological Activities and Applications

Both isomers have been investigated for their biological activities, with a notable focus on their role as carbonic anhydrase inhibitors. However, their applications in synthetic chemistry and drug delivery also differ.

2-Nitrobenzenesulfonamide:

- Carbonic Anhydrase Inhibition: 2-Nitrobenzenesulfonamide has been identified as a carbonic anhydrase inhibitor.[3] The sulfonamide group is a key pharmacophore for this class of inhibitors.
- Chemical Linker in Drug Delivery: The 2-nitrobenzenesulfonamide group has been utilized as
 a cleavable linker in siRNA-polymer conjugates. This linker is stable in the extracellular
 environment but is cleaved intracellularly, allowing for the release of the siRNA payload.[6]
- Synthetic Reagent: It serves as a reactant in the synthesis of various cyclic nitrogen compounds.[7]

4-Nitrobenzenesulfonamide:

• Carbonic Anhydrase Inhibition: Similar to its ortho-isomer, 4-nitrobenzenesulfonamide is known to inhibit carbonic anhydrase.[7]



- Source of Nitrene: In organic synthesis, 4-nitrobenzenesulfonamide can act as a nitrene source, for instance, in the copper(I)-catalyzed asymmetric aziridination of alkenes.
- Synthetic Intermediate: It is a crucial intermediate in the synthesis of other organic molecules.[8]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and for assessing their biological activity are essential for reproducible research.

Synthesis of 4-Nitrobenzenesulfonamide

This protocol describes the synthesis of 4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride.[9]

Materials:

- 4-nitrobenzenesulfonyl chloride
- Ammonia water
- · Ethyl acetate
- Anhydrous sodium sulfate
- Water
- Saturated aqueous sodium chloride solution
- Ice bath

Procedure:

- To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 ml of ammonia water while cooling in an ice bath.
- Stir the mixture at room temperature for 3 hours.



- Extract the reaction mixture with 100 ml of ethyl acetate.
- Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.
- Dry the ethyl acetate layer over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.

General Protocol for Carbonic Anhydrase Inhibition Assay

This is a general spectrophotometric method to assess the inhibition of carbonic anhydrase activity.[10]

Materials:

- Bovine carbonic anhydrase II
- Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
- Test compound (2-nitro- or 4-nitrobenzenesulfonamide) dissolved in DMSO
- p-Nitrophenyl acetate (substrate)
- 96-well microplate
- Spectrophotometer

Procedure:

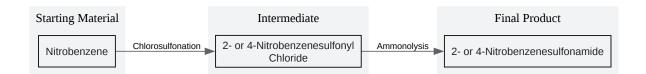
- In a 96-well plate, add 60 μ L of Tris-sulfate buffer, 10 μ L of the test compound solution (at various concentrations), and 10 μ L of the bovine carbonic anhydrase II enzyme solution.
- Pre-incubate the mixture at 25°C for 10 minutes.
- Initiate the reaction by adding 20 μL of a freshly prepared p-nitrophenyl acetate solution.



- Incubate the plate at 25°C for 30 minutes.
- Measure the absorbance at 348 nm, which corresponds to the formation of p-nitrophenol.
- Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Visualizing Synthesis and Mechanism of Action

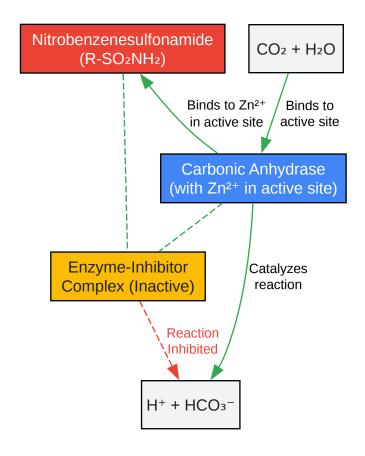
Diagrams can provide a clear overview of complex processes. The following are representations of the synthesis workflow and the mechanism of carbonic anhydrase inhibition.



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Caption: General synthetic pathway for nitrobenzenesulfonamides.





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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

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